molecular formula C8H5BrN2OS B1451284 5-bromo-2-mercaptoquinazolin-4(3H)-one CAS No. 2231674-69-2

5-bromo-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1451284
CAS No.: 2231674-69-2
M. Wt: 257.11 g/mol
InChI Key: YNCYDKMWVFNBFX-UHFFFAOYSA-N
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Description

5-bromo-2-mercaptoquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a bromine atom at the 5-position and a mercapto group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoanthranilic acid and thiourea.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the quinazolinone core.

    Introduction of Mercapto Group: The mercapto group is introduced at the 2-position through a nucleophilic substitution reaction using thiourea or a similar reagent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinazolinone.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of hydrogen-substituted quinazolinones.

    Substitution: Formation of amino or alkyl-substituted quinazolinones.

Scientific Research Applications

5-bromo-2-mercaptoquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptoquinazolin-4(3H)-one: Lacks the bromine atom at the 5-position.

    5-chloro-2-mercaptoquinazolin-4(3H)-one: Contains a chlorine atom instead of a bromine atom at the 5-position.

    5-bromoquinazolin-4(3H)-one: Lacks the mercapto group at the 2-position.

Uniqueness

5-bromo-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the bromine atom at the 5-position and the mercapto group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications.

Properties

IUPAC Name

5-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYDKMWVFNBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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